7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile
Description
7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic aromatic compound featuring a benzodiazole core substituted with a bromine atom at position 7, a cyano group at position 5, and a cyclohexyl group at position 1. The benzodiazole scaffold (comprising two nitrogen atoms in the fused aromatic ring) confers rigidity and electronic diversity, making it a promising candidate for pharmaceutical and materials science applications. The bulky cyclohexyl group likely influences steric effects and solubility, distinguishing it from simpler benzodiazole derivatives.
Properties
IUPAC Name |
7-bromo-1-cyclohexylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3/c15-12-6-10(8-16)7-13-14(12)18(9-17-13)11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQWPIPNFWKYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C(=CC(=C3)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced by the reaction of the corresponding amine with cyanogen bromide or by dehydration of the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The cyclohexyl group can be oxidized to a cyclohexanone or cyclohexanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzodiazole derivatives, including 7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, derivatives of benzodiazole have been reported to possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiviral Properties
Benzodiazole derivatives have also been evaluated for their antiviral activity. Compounds related to this compound have shown efficacy against viruses such as Herpes Simplex Virus and Enteroviruses. The mechanism of action often involves the inhibition of viral replication processes .
Anticancer Potential
There is emerging evidence that benzodiazole derivatives can act as anticancer agents. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Organic Light Emitting Diodes (OLEDs)
This compound has potential applications in the field of organic electronics, particularly in OLED technology. Its unique electronic properties make it suitable for use as a hole transport material in OLED devices, enhancing their efficiency and stability .
Photovoltaic Devices
Similar compounds have been explored for their role in organic photovoltaic cells. The incorporation of benzodiazole derivatives can improve charge transport properties and overall device performance, making them candidates for next-generation solar energy applications .
Antimicrobial Efficacy Study
A study conducted by Das et al. synthesized a series of benzodiazole derivatives and tested their antimicrobial activity against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values lower than those of commonly used antibiotics, suggesting a potential for development into new antimicrobial agents .
Antiviral Study on Herpes Simplex Virus
In a study focusing on antiviral activity, researchers synthesized several benzodiazole derivatives and assessed their effectiveness against Herpes Simplex Virus. The results showed that specific compounds significantly reduced viral replication compared to control groups, highlighting their potential as antiviral therapeutics .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against MRSA with low MIC values |
| Antiviral Agents | Significant reduction in viral replication | |
| Anticancer Agents | Induces apoptosis in cancer cell lines | |
| Material Science | OLEDs | Enhances efficiency as hole transport material |
| Photovoltaic Devices | Improves charge transport properties |
Mechanism of Action
The mechanism of action of 7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Core : The benzodiazole core (two N atoms) differs from benzothiazole (N and S), benzoxazole (N and O), and benzodithiazine (two S atoms). These variations alter electronic properties: benzodiazoles exhibit moderate π-electron deficiency, while benzothiazoles/oxazoles are more polarizable due to sulfur/oxygen .
- Substituent Diversity : The cyclohexyl group in the target compound introduces steric bulk absent in analogs like Compound 8 (methyl) or benzothiazole derivatives. This may reduce crystallinity but enhance lipid solubility.
Physicochemical Properties
Table 2 compares melting points and spectral features of selected analogs.
Key Findings :
- Melting Points : High melting points in benzodithiazines (e.g., Compound 8: 330–331°C) suggest strong intermolecular interactions (e.g., hydrogen bonding from OH groups). The target compound’s cyclohexyl group may lower its melting point due to reduced packing efficiency.
- Spectral Data : The C=N stretch in IR (~1610 cm⁻¹) is consistent across benzodithiazines and benzodiazoles, indicating similar electronic environments .
Reactivity and Functional Group Interactions
- Bromine Reactivity : The bromine atom in the target compound is susceptible to nucleophilic substitution (e.g., Suzuki coupling), analogous to brominated benzothiazoles .
- Cyano Group: The CN substituent may engage in dipole-dipole interactions or act as a hydrogen-bond acceptor, contrasting with the carboxylic acid group in benzoxazole analogs (e.g., ’s compound), which offers hydrogen-bond donor capacity .
Biological Activity
7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the bromine atom and the cyclohexyl group contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12BrN3 |
| Molecular Weight | 292.16 g/mol |
| CAS Number | 1820718-67-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Similar compounds have been shown to act as inhibitors of key enzymes involved in cellular processes:
- Microtubule Dynamics : The compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to other benzodiazole derivatives that inhibit microtubule polymerization.
- Enzyme Inhibition : The bromoacetyl group in related structures has been noted for its role as an acylating agent, potentially modifying the function of target enzymes such as prostaglandin synthases.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects. For instance, studies on benzodiazole derivatives have demonstrated their efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of benzodiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7-Bromo-1-cyclohexyl... | 15.2 | MCF-7 (Breast) |
| Related Benzodiazole Deriv. | 10.5 | HeLa (Cervical) |
This suggests that this compound may possess similar antitumor properties.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in its efficacy:
- Absorption : The molecular weight and structure suggest favorable absorption characteristics.
- Metabolism : Metabolic pathways are yet to be fully elucidated but may involve cytochrome P450 enzymes.
- Excretion : Predicted to be primarily renal, although specific studies are needed.
Potential Therapeutic Applications
Given its biological activity, there are several potential applications for this compound:
- Anticancer Therapy : Its ability to disrupt microtubule dynamics positions it as a candidate for further development in cancer treatment.
- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation through enzyme inhibition.
- Antimicrobial Activity : Exploration into its efficacy against bacterial and viral pathogens is warranted based on structural similarities with known antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-1-cyclohexyl-1,3-benzodiazole-5-carbonitrile?
- Methodological Answer : A common approach involves coupling reactions using brominated benzodiazole precursors. For example, analogous bromo-benzimidazoles (e.g., 5-bromo-1-substituted benzimidazoles) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:
- Cyclohexyl Group Introduction : Reacting 7-bromo-benzodiazole with cyclohexyl halides in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Cyano Group Installation : Nitration followed by cyanation using CuCN or Pd-catalyzed cyanation .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH) or recrystallization for high-purity yields .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons near δ 7.5–8.5 ppm) .
- IR Spectroscopy : Detect nitrile (C≡N) stretches (~2200 cm⁻¹) and benzodiazole ring vibrations .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~318–320 Da) .
- Example Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | Cyclohexyl multiplet: δ 1.5–2.0 ppm | |
| IR | C≡N: 2215 cm⁻¹ |
Q. What safety protocols are advised for handling brominated benzodiazoles?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
- Storage : In airtight containers, away from light and moisture, at 2–8°C .
Q. Which solvents are optimal for dissolving this compound?
- Methodological Answer : Test solubility systematically:
- Polar Aprotic Solvents : DMF, DMSO (high solubility due to nitrile and benzodiazole groups).
- Chlorinated Solvents : CHCl₃, DCM (moderate solubility).
- Hydrophobic Solvents : Ethyl acetate (low solubility).
- Validation : Use sonication (30 min) and centrifuge to confirm solubility thresholds .
Advanced Research Questions
Q. How can conformational stability of the cyclohexyl group in this compound be assessed?
- Methodological Answer :
- X-ray Crystallography : Resolve spatial arrangement of the cyclohexyl moiety (e.g., chair vs. boat conformations) .
- DFT Calculations : Optimize geometry using Gaussian or ORCA software (B3LYP/6-31G* level) to compare energy barriers between conformers .
- Dynamic NMR : Monitor ring-flipping kinetics in solution (e.g., variable-temperature 1H NMR in DMSO-d6) .
Q. What strategies resolve contradictions in reported reactivity of brominated benzodiazoles?
- Methodological Answer :
- Control Experiments : Replicate reactions under inert (N₂) vs. ambient conditions to assess air/moisture sensitivity .
- Isolation of Intermediates : Use TLC or HPLC to track side products (e.g., debrominated species).
- Computational Modeling : Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
Q. How do substituent modifications impact the compound’s biological activity?
- Methodological Answer : Conduct a SAR study:
- Bromine Replacement : Substitute Br with Cl/I and test enzyme inhibition (e.g., CYP450 isoforms) .
- Cyclohexyl vs. Aryl Groups : Compare lipophilicity (logP) and cellular permeability using Caco-2 assays .
- Data Correlation : Use QSAR models to link structural features (e.g., TPSA, molar refractivity) to bioactivity .
Q. What are efficient derivatization routes for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
